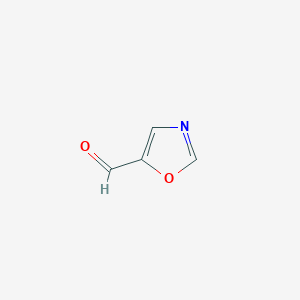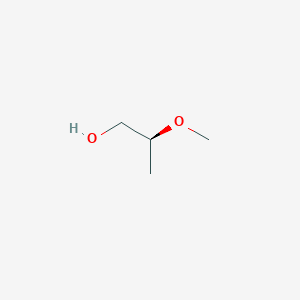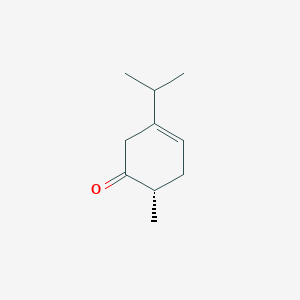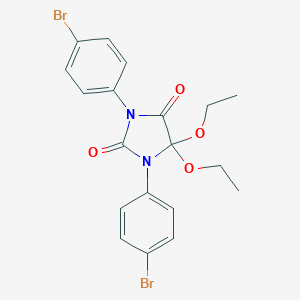
(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide involves multiple steps, utilizing reagents such as isothiocyanates, formic acid, triethyl orthoformate, and carbon disulfide. These steps lead to the formation of heterocyclic compounds including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. The synthesized compounds have been characterized using physicochemical and spectral data, including IR, 1H NMR, and MS techniques (Taha & El-Badry, 2007).
Molecular Structure Analysis
Spectral and structural analyses, such as IR, 1H and 13C NMR, and X-ray single crystal diffraction, have been employed to characterize the molecular structure of related compounds. These analyses help in understanding the molecular geometry, vibrational frequencies, and electronic properties of the compounds, providing insights into their molecular and electronic structure (Demir et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide leads to the formation of various heterocyclic derivatives. These reactions involve condensation with different substituted acid hydrazides and the subsequent cyclization to produce benzoxazole compounds with potential biological activities. Such synthetic routes are instrumental in exploring the compound's versatility in chemical reactions (Maru et al., 2015).
Aplicaciones Científicas De Investigación
Application
“(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide” and its derivatives have been synthesized and studied for their antimicrobial activity . These compounds have been found to exert significant inhibitory activity against the growth of tested bacterial strains .
Method of Application
The compounds were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . A series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .
Results
The newly synthesized compounds were found to exert significant inhibitory activity against the growth of tested bacterial strains . A few of them were found to be potent antimicrobial agents .
Biochemical Research
Application
4-(2-(BENZOOXAZOL-2-YLSULFANYL)-ACETYLAMINO)-BENZOIC ACID is a compound that is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in biochemical research .
Method of Application
The specific methods of application for this compound in biochemical research are not provided . Researchers are responsible for confirming the product identity and/or purity .
Results
The results or outcomes obtained from the use of this compound in biochemical research are not provided .
Proteomics Research
Application
2-(Benzooxazol-2-ylsulfanyl)-propionic acid, a compound related to “(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide”, is used in proteomics research .
Method of Application
The specific methods of application for this compound in proteomics research are not provided .
Results
The results or outcomes obtained from the use of this compound in proteomics research are not provided .
Early Discovery Research
Application
4-(2-(BENZOOXAZOL-2-YLSULFANYL)-ACETYLAMINO)-BENZOIC ACID is a compound that is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in early discovery research .
Method of Application
The specific methods of application for this compound in early discovery research are not provided . Researchers are responsible for confirming the product identity and/or purity .
Results
The results or outcomes obtained from the use of this compound in early discovery research are not provided .
Synthesis of New Compounds
Application
A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, benzofuran, and benzoxazol were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . These compounds were tested for their in vitro antimicrobial activity .
Method of Application
The compounds were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .
Results
The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . A few of them were found to be potent antimicrobial agents .
Synthesis of Larger, Bioactive Structures
Application
Being a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .
Method of Application
The specific methods of application for this compound in the synthesis of larger, bioactive structures are not provided .
Results
The results or outcomes obtained from the use of this compound in the synthesis of larger, bioactive structures are not provided .
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-12-8(13)5-15-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEBGZZNJLKPEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353716 |
Source


|
| Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide | |
CAS RN |
113546-63-7 |
Source


|
| Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)



![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)
